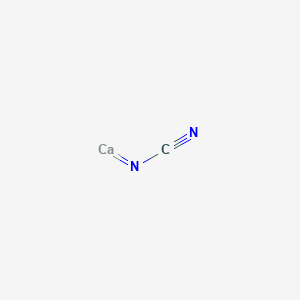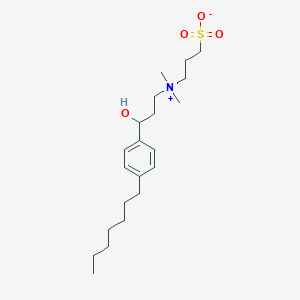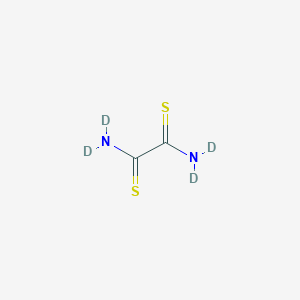
Cyanoiminocalcium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyanoiminocalcium, also known as calcium cyanamide, is an inorganic compound with the formula CaNCN. It is the calcium salt of the cyanamide anion. This compound is widely used in agriculture as a fertilizer and in various industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyanoiminocalcium is typically synthesized through the reaction of calcium carbide with nitrogen at high temperatures. This process, known as the Frank-Caro process, involves heating calcium carbide in the presence of nitrogen gas at around 1,100°C. The reaction can be represented as follows:
CaC2+N2→CaNCN+C
This method is efficient and widely used in industrial settings .
Industrial Production Methods
In industrial production, the Frank-Caro process is scaled up to produce large quantities of this compound. The process requires precise control of temperature and nitrogen flow to ensure high yield and purity of the product. The resulting this compound is then processed and packaged for use in various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Cyanoiminocalcium undergoes several types of chemical reactions, including:
Hydrolysis: When exposed to water, this compound hydrolyzes to form calcium carbonate and ammonia.
CaNCN+3H2O→CaCO3+2NH3
Oxidation: this compound can be oxidized to form calcium cyanate.
CaNCN+O2→CaNCO
Reduction: It can be reduced to form calcium carbide and nitrogen gas.
CaNCN+C→CaC2+N2
Common Reagents and Conditions
Common reagents used in reactions with this compound include water, oxygen, and carbon. The reactions typically occur under controlled conditions to ensure the desired products are formed .
Major Products
The major products formed from reactions involving this compound include calcium carbonate, ammonia, calcium cyanate, and calcium carbide .
Wissenschaftliche Forschungsanwendungen
Cyanoiminocalcium has a wide range of scientific research applications, including:
Agriculture: It is used as a nitrogen fertilizer to enhance soil fertility and crop yield.
Chemistry: It serves as a precursor for the synthesis of various organic compounds and heterocycles.
Biology: It is used in studies related to nitrogen metabolism and enzyme activity.
Medicine: Research is being conducted on its potential use in drug synthesis and as a therapeutic agent.
Industry: It is used in the production of cyanamide, dicyandiamide, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of cyanoiminocalcium involves its ability to release ammonia upon hydrolysis. This ammonia can then participate in various biochemical and chemical processes. In agricultural applications, the released ammonia provides a source of nitrogen for plants, promoting growth and development. In industrial applications, the ammonia can be used as a building block for the synthesis of other chemicals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Calcium Carbide (CaC2): Used in the production of acetylene gas and as a reducing agent.
Calcium Cyanate (CaNCO): Used in the synthesis of organic compounds and as a fertilizer.
Calcium Cyanide (Ca(CN)2): Used in mining and metallurgy for gold extraction.
Uniqueness
Cyanoiminocalcium is unique due to its dual role as both a fertilizer and an industrial chemical precursor. Its ability to release ammonia upon hydrolysis makes it particularly valuable in agriculture, while its reactivity with various reagents makes it useful in chemical synthesis .
Eigenschaften
Molekularformel |
CCaN2 |
|---|---|
Molekulargewicht |
80.10 g/mol |
IUPAC-Name |
cyanoiminocalcium |
InChI |
InChI=1S/CN2.Ca/c2-1-3; |
InChI-Schlüssel |
QFSRQFUIHVTIDL-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)N=[Ca] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Sodium 3,3'-{[(1,2-diphenylethene-1,2-diyl)bis(4,1-phenylene)]bis(oxy)}bis(propane-1-sulfonate)](/img/structure/B12059282.png)

![(1S,2R)-1-[(3,5-Di-tert-butyl-2-hydroxybenzylidene)amino]-2-indanol](/img/structure/B12059301.png)
![N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]-undec-2-en-2-olate](/img/structure/B12059307.png)




